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methyldodecanamide

CAS No.: 84803-68-9

Cat. No.: B12651413

Get Quote

Executive Summary
N-(2-Chloroethyl)-N-methyldodecanamide represents a specialized class of lipid-drug

conjugates or electrophilic lipid probes. Structurally, it combines a lipophilic fatty acid tail

(dodecanoyl) with a reactive nitrogen mustard-like headgroup (N-2-chloroethyl), stabilized by

N-methylation.

This scaffold is primarily investigated in the context of Endocannabinoid System (ECS)

modulation and Lipid Signaling, specifically targeting enzymes like Fatty Acid Amide Hydrolase

(FAAH) or N-Acylethanolamine Acid Amidase (NAAA), and receptors such as Cannabinoid

Receptors (CB1/CB2). The unique N-substitution pattern alters the hydrolytic stability and

conformational preference compared to endogenous fatty acid amides (FAAs), while the 2-

chloroethyl group introduces the potential for covalent modification (irreversible inhibition) of

target proteins via alkylation.
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Chemical Biology & Mechanism of Action
Structural Deconstruction
The molecule can be dissected into three functional pharmacophores, each governing a

specific aspect of the SAR:

The Lipophilic Tail (

-Alkyl):

Function: Drives membrane insertion and binding to the hydrophobic channels of target

proteins (e.g., the acyl-chain binding pocket of FAAH).

SAR Variable: Chain length (C12 vs. C16/C18) and saturation.

The Amide Linker (

-Methylated):

Function: Acts as the scaffold core. The N-methyl group eliminates the hydrogen bond

donor capability of the amide, preventing recognition by enzymes that require a primary or

secondary amide (like classic FAAH substrates). It also induces a preference for cis/trans

rotamers that may match specific receptor active states.

The Electrophilic Head (

-Chloroethyl):

Function: The "Warhead". While less reactive than a free nitrogen mustard amine (due to

amide resonance reducing nitrogen nucleophilicity), the 2-chloroethyl group can still

undergo nucleophilic displacement or slow cyclization to a reactive aziridinium ion in

specific enzymatic pockets, leading to covalent alkylation of nucleophilic residues (e.g.,

Cysteine or Serine).

Mechanistic Pathway
The primary mechanism involves the recognition of the lipid tail by the target protein, followed

by the positioning of the electrophilic headgroup near a nucleophilic residue.
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Diagram: Mechanism of Covalent Inactivation
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Caption: Kinetic pathway for the irreversible inhibition of a lipid-processing enzyme by N-(2-
chloroethyl)-N-methyldodecanamide.

Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by the interplay between lipophilicity, steric bulk, and

electrophilicity.

Region A: The Fatty Acid Tail (Hydrophobic Binding)
The dodecanoyl (C12) chain is shorter than the palmitoyl (C16) or oleoyl (C18) chains found in

primary endocannabinoids (e.g., Anandamide, PEA).

C12 (Dodecanamide): Optimal for targets requiring smaller hydrophobic pockets or for

systemic mobility (higher water solubility than C16). Often associated with sleep induction

and sedative effects.

C16-C18 Analogs: Increasing chain length typically increases potency for NAAA and FAAH

but decreases solubility.

Unsaturation: Introducing a cis-double bond (e.g., oleoyl) kinks the chain, which is critical for

CB1 receptor activation but less critical for NAAA inhibition.

Region B: The N-Methyl Amide Linker
This is the critical differentiator from endogenous FAAs.

N-H (Secondary Amide): Susceptible to rapid hydrolysis by FAAH.
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N-Methyl (Tertiary Amide):

Metabolic Stability: drastically increases half-life by blocking the catalytic mechanism of

serine hydrolases that require an NH group for oxyanion hole stabilization.

Conformation: The N-methyl group introduces steric clash, forcing the amide bond to

adopt specific rotamers. This can improve selectivity for receptors that prefer the trans-

amide conformation.

Region C: The Electrophilic Headgroup
The 2-chloroethyl group is a "soft" alkylator.

2-Chloroethyl: Moderate reactivity. Requires precise positioning or activation by the

enzyme's local environment to react.

2-Bromoethyl: Higher reactivity, faster alkylation, but lower chemical stability (potential for

non-specific toxicity).

2-Fluoroethyl: Metabolic tracer (PET imaging), generally non-reactive for alkylation.

Ethyl (Non-halogenated): Negative control.[1] Used to distinguish between covalent inhibition

and competitive binding.

SAR Summary Table
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Analog
Modification

Structural Change
Predicted
Biological Effect

Mechanistic
Rationale

Lead
N-(2-Cl-ethyl)-N-Me-

C12
Reference Activity

Balanced stability &

reactivity.

Tail Extension
C12

C16 (Palmitoyl)

Increased Potency

(NAAA)

Better fit for NAAA

hydrophobic pocket.

Tail Unsaturation
C12

C18:1 (Oleoyl)

CB Receptor

Activation

Kinked tail mimics

Anandamide.

N-Demethylation
N-Me

N-H
Decreased Stability

Rapid hydrolysis by

FAAH; loss of

covalent potential if

hydrolyzed.

Halogen Exchange
Cl

Br
Increased Reactivity

Faster onset of

inhibition; higher off-

target risk.

Halogen Removal
Cl

H
Reversible Binding

Acts as a competitive

inhibitor or substrate

only.

Experimental Methodologies
Chemical Synthesis Protocol
Objective: Synthesis of N-(2-Chloroethyl)-N-methyldodecanamide (Scale: 10 mmol).

Reagents: Dodecanoyl chloride (1.2 eq), N-(2-chloroethyl)methylamine hydrochloride (1.0

eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

Procedure:

Step 1: Dissolve N-(2-chloroethyl)methylamine HCl (1.30 g, 10 mmol) in anhydrous DCM

(50 mL) under nitrogen atmosphere.
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Step 2: Cool the solution to 0°C in an ice bath. Add TEA (3.5 mL, 25 mmol) dropwise. Stir

for 15 min to liberate the free amine.

Step 3: Add Dodecanoyl chloride (2.62 g, 12 mmol) dropwise over 20 min, maintaining

temperature < 5°C.

Step 4: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane:EtOAc 4:1).

Step 5: Quench with water (50 mL). Wash organic layer with 1M HCl (2x), sat. NaHCO3

(2x), and Brine.

Step 6: Dry over MgSO4, filter, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, Hexane

10% EtOAc/Hexane).

Validation:

H NMR (CDCl

) should show characteristic N-Me singlet (

2.9-3.1) and triplet for

(

3.6-3.8).

Enzyme Inhibition Assay (Fluorescence-Based)
Objective: Determine the IC

against NAAA or FAAH.

Substrate: Use a fluorogenic substrate, e.g., N-(4-methyl-2-oxo-2H-chromen-7-

yl)dodecanamide (AMC-dodecanamide).

Buffer:
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For NAAA: 50 mM Sodium Citrate/Phosphate, pH 4.5, 0.1% Triton X-100, 3 mM DTT.

For FAAH: 50 mM Tris-HCl, pH 8.0, 0.05% BSA.

Workflow:

Pre-incubation: Incubate enzyme (recombinant human NAAA/FAAH) with the test

compound (1 nM – 100

M) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow
time for the alkylation reaction.

Reaction Start: Add substrate (AMC-dodecanamide, final conc. 20

M).

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC

. For covalent inhibitors, calculate

if time-dependent inhibition is observed.

Visualization of SAR Logic
Diagram: SAR Decision Tree for Optimization
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Scaffold:
N-(2-Chloroethyl)-N-methyldodecanamide
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Caption: Strategic decision tree for optimizing the N-(2-chloroethyl)-N-methyldodecanamide
scaffold.
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Disclaimer: This guide is intended for research purposes only. The compounds described are

potent chemical probes and should be handled with appropriate safety precautions regarding

alkylating agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. EG-Verzeichnis - ECHA [echa.europa.eu]

2. 3‐Aminoazetidin‐2‐one Derivatives as N‐Acylethanolamine Acid Amidase (NAAA)
Inhibitors Suitable for Systemic Administration [escholarship.org]

3. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

4. N-(2-Chloroethyl)-N-methyldodecanamide | SIELC Technologies [sielc.com]

To cite this document: BenchChem. [Technical Whitepaper: Structure-Activity Relationship of
N-(2-Chloroethyl)-N-methyldodecanamide Analogs]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12651413/docs#technical-whitepaper-
structure-activity-relationship-of-n-2-chloroethyl-n-methyldodecanamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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